molecular formula C30H52F3N3O9 B139063 DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) CAS No. 180152-85-6

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster)

Cat. No.: B139063
CAS No.: 180152-85-6
M. Wt: 655.7 g/mol
InChI Key: FUUGKILPDMMCLP-UHFFFAOYSA-N
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Description

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) typically involves multiple steps. One common method includes the reaction of diethylenetriamine with chloroacetic acid to form diethylenetriaminetetraacetic acid. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetamide group. Finally, the esterification with tert-butyl alcohol under acidic conditions yields the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) involves its ability to form stable complexes with metal ions. This chelation process is facilitated by the multiple amine and carboxylate groups present in the molecule, which coordinate with metal ions, effectively sequestering them. This property is particularly useful in applications requiring metal ion removal or stabilization .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar metal ion binding properties.

    Nitrilotriacetic Acid (NTA): Another chelating agent with a simpler structure and lower binding affinity compared to DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster).

    Diethylenetriaminepentaacetic Acid (DTPA): A compound with an additional carboxylate group, offering higher chelation capacity.

Uniqueness

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) stands out due to its trifluoroacetamide and tert-butyl ester groups, which enhance its stability and solubility in organic solvents. These features make it particularly suitable for applications in organic synthesis and industrial processes where other chelating agents may not be as effective .

Properties

IUPAC Name

tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52F3N3O9/c1-26(2,3)42-21(37)17-34(15-16-36(25(41)30(31,32)33)20-24(40)45-29(10,11)12)13-14-35(18-22(38)43-27(4,5)6)19-23(39)44-28(7,8)9/h13-20H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUGKILPDMMCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52F3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100255
Record name 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180152-85-6
Record name 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180152-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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